![molecular formula C25H28BrClN2O5 B13783510 Ethyl 5-acetyloxy-6-bromo-1-(4-methylphenyl)-2-(morpholin-4-ium-4-ylmethyl)indole-3-carboxylate;chloride CAS No. 88461-86-3](/img/structure/B13783510.png)
Ethyl 5-acetyloxy-6-bromo-1-(4-methylphenyl)-2-(morpholin-4-ium-4-ylmethyl)indole-3-carboxylate;chloride
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Overview
Description
Ethyl 5-acetyloxy-6-bromo-1-(4-methylphenyl)-2-(morpholin-4-ium-4-ylmethyl)indole-3-carboxylate;chloride is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyloxy-6-bromo-1-(4-methylphenyl)-2-(morpholin-4-ium-4-ylmethyl)indole-3-carboxylate;chloride typically involves multiple steps, including the formation of the indole core, bromination, and subsequent functionalization with the morpholine and ester groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyloxy-6-bromo-1-(4-methylphenyl)-2-(morpholin-4-ium-4-ylmethyl)indole-3-carboxylate;chloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized indole derivatives.
Scientific Research Applications
Ethyl 5-acetyloxy-6-bromo-1-(4-methylphenyl)-2-(morpholin-4-ium-4-ylmethyl)indole-3-carboxylate;chloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyloxy-6-bromo-1-(4-methylphenyl)-2-(morpholin-4-ium-4-ylmethyl)indole-3-carboxylate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-acetyloxy-6-bromo-1-(4-methoxyphenyl)-2-(morpholin-4-ium-4-ylmethyl)indole-3-carboxylate;chloride
- Ethyl 5-acetyloxy-6-bromo-1-(4-ethylphenyl)-2-(morpholin-4-ium-4-ylmethyl)indole-3-carboxylate;chloride
Uniqueness
Ethyl 5-acetyloxy-6-bromo-1-(4-methylphenyl)-2-(morpholin-4-ium-4-ylmethyl)indole-3-carboxylate;chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 5-acetyloxy-6-bromo-1-(4-methylphenyl)-2-(morpholin-4-ium-4-ylmethyl)indole-3-carboxylate;chloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article delves into the compound's synthesis, biological interactions, and research findings, supported by data tables and case studies.
- Molecular Formula : C25H28BrClN2O5
- Molecular Weight : 551.9 g/mol
- IUPAC Name : Ethyl 5-acetyloxy-6-bromo-1-(4-methylphenyl)-2-(morpholin-4-ium-4-ylmethyl)indole-3-carboxylate; chloride
- CAS Number : 88461-86-3
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves several steps, including the formation of the indole core, bromination, and functionalization with morpholine and ester groups. The reaction conditions are critical for achieving high yields and purity. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .
The biological activity of Ethyl 5-acetyloxy-6-bromo-indole derivatives is primarily attributed to their ability to interact with specific molecular targets such as enzymes and receptors. The unique combination of functional groups allows for modulation of these targets, leading to various pharmacological effects.
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, studies on related indole derivatives have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties. Similar indole derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the effects of structurally similar compounds on prostate cancer cell lines, revealing that certain derivatives inhibited tumor growth significantly. The presence of bromine and morpholine moieties was correlated with enhanced activity against cancer cells .
- Binding Studies : Interaction studies using fluorescence spectroscopy indicated that the compound binds effectively to DNA, suggesting a mechanism of action involving intercalation. This property is crucial for its potential use as an anticancer agent.
- In Vivo Studies : In vivo experiments demonstrated that related compounds exhibited low cytotoxicity while effectively delaying tumor growth in animal models, highlighting their therapeutic potential without significant side effects .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 6-bromoindole-3-carboxylate | Indole core with a bromine atom | Lacks the morpholine group |
5-Bromoindole | Simple indole structure with bromine | No ester or acetyloxy groups |
Morpholino-substituted indoles | Contains morpholine but different substituents | Varies in biological activity based on substitutions |
This comparative analysis illustrates how the unique combination of functional groups in Ethyl 5-acetyloxy-6-bromo-indole derivatives may confer distinct properties that differentiate them from other similar compounds.
Properties
CAS No. |
88461-86-3 |
---|---|
Molecular Formula |
C25H28BrClN2O5 |
Molecular Weight |
551.9 g/mol |
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-1-(4-methylphenyl)-2-(morpholin-4-ium-4-ylmethyl)indole-3-carboxylate;chloride |
InChI |
InChI=1S/C25H27BrN2O5.ClH/c1-4-32-25(30)24-19-13-23(33-17(3)29)20(26)14-21(19)28(18-7-5-16(2)6-8-18)22(24)15-27-9-11-31-12-10-27;/h5-8,13-14H,4,9-12,15H2,1-3H3;1H |
InChI Key |
LAYFBOYKPMCILT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=C(C=C3)C)C[NH+]4CCOCC4.[Cl-] |
Origin of Product |
United States |
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